molecular formula C14H18O2 B14302310 6-Methyl-6-(2-phenylethyl)oxan-2-one CAS No. 113235-07-7

6-Methyl-6-(2-phenylethyl)oxan-2-one

Katalognummer: B14302310
CAS-Nummer: 113235-07-7
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: JRRQMXHHEODRHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-6-(2-phenylethyl)oxan-2-one is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol It is a derivative of oxan-2-one, featuring a methyl group and a 2-phenylethyl group attached to the oxan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-(2-phenylethyl)oxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-6-(2-phenylethyl)oxan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

6-Methyl-6-(2-phenylethyl)oxan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 6-Methyl-6-(2-phenylethyl)oxan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-6-(2-phenylethyl)oxan-2-one is unique due to the presence of both a methyl group and a 2-phenylethyl group on the oxan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

113235-07-7

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

6-methyl-6-(2-phenylethyl)oxan-2-one

InChI

InChI=1S/C14H18O2/c1-14(10-5-8-13(15)16-14)11-9-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI-Schlüssel

JRRQMXHHEODRHP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC(=O)O1)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.